1-(2,3-Dihydrobenzofuran-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzofuran-4-yl)piperazine is a chemical compound that features a benzofuran ring fused with a piperazine moietyThe benzofuran ring is known for its presence in many biologically active molecules, while the piperazine ring is a common structural motif in pharmaceuticals .
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine typically involves the condensation of 2,3-dihydrobenzofuran with piperazine under specific reaction conditions. One common method includes the use of a catalyst such as silver (I) complexes in the presence of a fluoride ion source . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzofuran-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring may facilitate binding to certain biological targets, while the piperazine moiety can enhance the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant activity in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-(2,3-Dihydrobenzofuran-4-yl)piperazine can be compared to other benzofuran and piperazine derivatives:
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran itself share the benzofuran ring but differ in their additional functional groups and biological activities.
Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)benzofuran have similar structures but may exhibit different pharmacological profiles due to variations in the piperazine ring substitutions.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKALNWWCKYNMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610526 |
Source
|
Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-05-0 |
Source
|
Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.